(4R)-4-Aminopyrrolidin-2-one dihydrochloride is a significant chemical compound classified within the pyrrolidinone family. This compound features an amino group at the fourth position of a five-membered lactam ring, making it valuable in various scientific and industrial applications. It is primarily utilized in organic synthesis and medicinal chemistry due to its unique structural properties and biological activity potential.
(4R)-4-Aminopyrrolidin-2-one dihydrochloride is derived from pyrrolidinone, a type of lactam characterized by a nitrogen-containing ring structure. The compound's specific stereochemistry contributes to its distinct properties, differentiating it from other similar compounds such as piperazine derivatives and pyrrolopyrazine derivatives.
The synthesis of (4R)-4-aminopyrrolidin-2-one dihydrochloride typically involves cyclization processes. A common synthetic route includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions. Diphenylvinylsulfonium triflate is often employed as a reagent in this cyclization reaction, which facilitates the formation of the desired lactam structure.
In industrial settings, large-scale production may utilize optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors can be implemented for better control over reaction parameters, while advanced purification methods like crystallization and chromatography are used to isolate the final product.
The molecular formula of (4R)-4-aminopyrrolidin-2-one dihydrochloride is CHNO·2HCl. Its structural representation can be described as follows:
The compound exhibits a five-membered lactam ring with an amino substituent at the fourth carbon atom, contributing to its chemical reactivity and biological properties.
(4R)-4-Aminopyrrolidin-2-one dihydrochloride can participate in several chemical reactions:
The products formed from these reactions vary based on conditions but typically include substituted pyrrolidinones and amine derivatives.
The mechanism of action for (4R)-4-aminopyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets in biological systems. It may function as an inhibitor or activator of certain enzymes, influencing pathways related to protein synthesis or enzyme activity modulation. This interaction is crucial for its potential therapeutic applications in drug development.
The physical properties of (4R)-4-aminopyrrolidin-2-one dihydrochloride include:
Key chemical properties include:
These properties make it suitable for various applications in chemistry and biology.
(4R)-4-Aminopyrrolidin-2-one dihydrochloride has diverse applications across several scientific domains:
The construction of the chiral pyrrolidine core in (4R)-4-aminopyrrolidin-2-one employs sophisticated cyclization methodologies that enforce precise stereochemical outcomes. Cycloaddition reactions serve as powerful tools for establishing the stereodefined heterocyclic framework with the requisite R-configuration at the C4 position. One industrially adapted approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions, which facilitates stereoselective ring closure while preserving chiral integrity [1]. This method capitalizes on the inherent stereodirecting properties of chiral auxiliaries or catalysts to bias the stereochemical outcome.
Alternative ring-forming strategies utilize conjugate addition pathways to δ-amino-α,β-unsaturated esters, as demonstrated in asymmetric syntheses of related 3,4-disubstituted pyrrolidinones. Lithium amide-mediated conjugate additions to substrates like methyl 4-(N-allyl-N-benzylamino)but-2-enoate achieve excellent diastereoselectivity (>99:1 dr), enabling subsequent cyclization to enantiopure pyrrolidinone scaffolds [3]. The stereochemical fidelity of these transformations is paramount for generating the target molecule with the required (4R) configuration.
Table 1: Comparative Performance of Pyrrolidine Core Assembly Methods
Synthetic Strategy | Key Reagents/Conditions | Diastereoselectivity | Yield (%) | Key Advantages |
---|---|---|---|---|
1,2-Diamine Cyclization | Sulfonium salts, base | >20:1 dr | 60-75 | Scalable, industrial applicability |
Conjugate Addition-Cyclization | Chiral lithium amides, Pd-catalysis | >99:1 dr | 85-91 | Exceptional stereocontrol |
Enzymatic Resolution | Hydrolases, organic/aqueous media | >99% ee | 30-45 | Complementary to chemical synthesis |
Continuous flow reactor technology has revolutionized the industrial-scale production of this chiral building block, offering superior control over reaction parameters (temperature, residence time, mixing efficiency) compared to batch processes. These systems enhance reproducibility while minimizing racemization risks during pyrrolidine ring formation [1]. Post-cyclization, advanced purification techniques such as chiral chromatography or crystallization-diastereomer separation ensure high enantiomeric excess (typically >99% ee), meeting pharmaceutical-grade specifications for downstream applications.
Catalytic asymmetric methodologies provide efficient access to the enantioenriched C4-amino group, circumventing the need for resolution. Transition-metal-catalyzed amination represents a cornerstone approach, wherein prochiral substrates undergo enantioselective C–N bond formation under chiral catalyst control. While specific catalyst systems for direct 4-amination remain proprietary in industrial settings, analogous syntheses of related 4-aminopyrrolidines employ copper- or palladium-based chiral complexes (e.g., Pd-BINAP systems) to install the amino group with high enantioselectivity [3].
Enzymatic resolution serves as a complementary strategy for securing the desired (4R) configuration. Racemic 4-aminopyrrolidin-2-one undergoes kinetic resolution using immobilized hydrolases (e.g., lipases or acylases), which selectively transform one enantiomer while leaving the other unreacted. This biocatalytic route achieves enantiomeric excesses exceeding 99%, though inherent limitations in maximum yield (50% for kinetic resolution) necessitate optimization of enzyme selection and reaction engineering [1] [4].
Table 2: Enantioselective Amination Approaches Comparison
Methodology | Catalyst/System | Enantiomeric Excess (%) | Reaction Conditions |
---|---|---|---|
Metal-Catalyzed Asymmetric Amination | Pd-(R)-BINAP complexes | 90-95 | Mild temperatures, anhydrous |
Enzymatic Resolution | Candida antarctica lipase B | >99 | Aqueous/organic biphasic |
Chiral Auxiliary-Mediated Amination | (S)-α-Methylbenzylamine derivatives | >99 | Low temperature, lithium amides |
The chiral lithium amide approach exemplifies auxiliary-controlled amination, leveraging enantiopure lithium amides derived from (S)-α-methylbenzylamine. These reagents participate in stereoselective additions to unsaturated esters, generating β-amino esters with exceptional diastereoselectivity (>99:1 dr). Subsequent hydrolysis and auxiliary removal furnish the 4-amino group with retention of configuration [3]. This method's robustness is evidenced by its adaptation to multi-gram syntheses of pharmaceutical intermediates, though auxiliary recovery economics impact overall process efficiency.
Conversion of the enantiopure free base to its dihydrochloride salt significantly enhances physicochemical properties critical for pharmaceutical handling and formulation. The salt formation protocol involves reacting (4R)-4-aminopyrrolidin-2-one with hydrochloric acid (typically 2.0-2.2 equivalents) in polar aprotic solvents like ethyl acetate or methanol. This stoichiometric protonation occurs selectively at the aliphatic amino group, generating the crystalline dihydrochloride salt [1]. Temperature-controlled crystallization (0-5°C) yields high-purity material with defined hydration states, while in-situ pH monitoring ensures complete salt formation without lactam ring degradation.
The dihydrochloride salt form confers distinct advantages over the free base: enhanced aqueous solubility (>50 mg/mL versus <5 mg/mL for free base), improved thermal stability (decomposition temperature >200°C), and reduced hygroscopicity during storage [1] [4]. These properties stem from ionic crystal lattice stabilization and increased polarity, facilitating biological testing in aqueous media. X-ray powder diffraction analyses confirm consistent crystalline morphology across batches, validating process robustness for pharmaceutical development.
Purification methodologies for the final salt include recrystallization from ethanol/water mixtures or isopropanol, effectively removing residual solvents and inorganic impurities. Process analytical technology (PAT) tools monitor critical quality attributes, ensuring compliance with International Council for Harmonisation (ICH) guidelines for residual solvents (<500 ppm) and heavy metals (<10 ppm). Isolated yields typically range from 85-92% with chemical purity >99.5% and chiral purity >99.9% ee, meeting stringent requirements for pharmaceutical intermediates [1].
Multi-step syntheses of (4R)-4-aminopyrrolidin-2-one dihydrochloride necessitate strategic protecting group selection to preserve stereochemistry and functional group compatibility throughout the synthetic sequence. The lactam nitrogen and C4-amino group require orthogonal protection schemes to enable selective deprotection at different stages.
Table 3: Protecting Group Performance in Synthetic Routes
Protecting Group | Compatibility | Deprotection Conditions | Stability Concerns | Synthetic Utility |
---|---|---|---|---|
N1-Boc | Acid-sensitive | TFA/DCM (0°C, 1h) | Lactam ring opening in strong acid | High crystallinity, wide applicability |
N1-Cbz | Hydrogenation | H₂/Pd-C, MeOH (rt, 12h) | Potential epimerization | Orthogonal to acid-labile groups |
N4-Fmoc | Base-sensitive | Piperidine/DMF (rt, 30min) | Nucleophilic attack on lactam | Solid-phase synthesis compatibility |
N4-Benzyl | Hydrogenation | H₂/Pd-C, MeOH (rt, 12h) | Over-reduction risks | Excellent amino group protection |
N1-Allyl | Orthogonal | Pd(PPh₃)₄/DMBA, THF (rt, 2h) | Catalyst cost | Chemoselectivity in complex sequences |
The acid-labile tert-butoxycarbonyl (Boc) group demonstrates superior performance for lactam nitrogen (N1) protection during C4 functionalization. Its stability under basic conditions and clean removal with trifluoroacetic acid (TFA) in dichloromethane (0°C, 1h) minimizes epimerization risk at the chiral center [3]. Conversely, base-sensitive groups like N1-fluorenylmethyloxycarbonyl (Fmoc) risk lactam ring opening under deprotection conditions, rendering them unsuitable despite their utility in peptide chemistry.
For the C4-amino group, the benzyloxycarbonyl (Cbz) group offers advantages in hydrogenolytic deprotection compatibility with the pyrrolidinone core. However, catalytic hydrogenation conditions (H₂, Pd/C) require careful optimization to prevent over-reduction of the lactam carbonyl [3]. Modern approaches employ allyl carbamate protection, removed under nearly neutral conditions via Pd(0)-catalyzed deallylation. This method preserves stereochemical integrity and avoids acidic/basic conditions that might compromise the lactam ring or chiral center [3] [7]. The orthogonal nature of allyl protection enables sequential deprotection strategies in complex analogues, as demonstrated in syntheses of metabotropic glutamate receptor ligands derived from related scaffolds [2].
Protecting group choice profoundly impacts overall synthetic efficiency. Routes employing Boc/N-allyl protection exhibit superior yield (19% overall yield in 9 steps for cisapride intermediate synthesis) compared to Cbz/benzyl-protected sequences (<12% overall yield) due to milder deprotection conditions and reduced purification burden [3]. These optimized protection schemes facilitate the synthesis of multi-gram quantities of enantiopure (4R)-4-aminopyrrolidin-2-one dihydrochloride, enabling structure-activity relationship studies in drug discovery programs targeting neurological and metabolic disorders.
Comprehensive Compound Table
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1